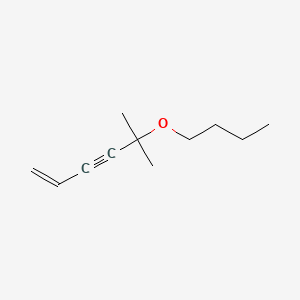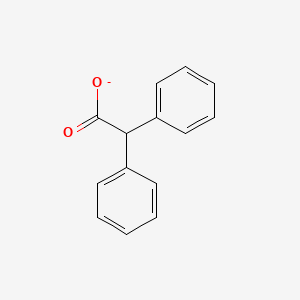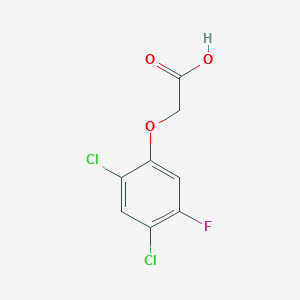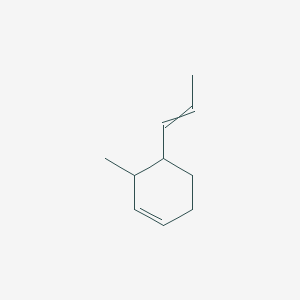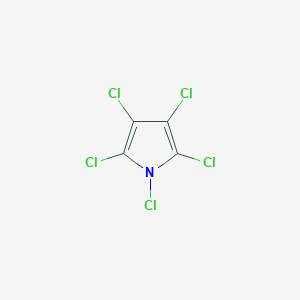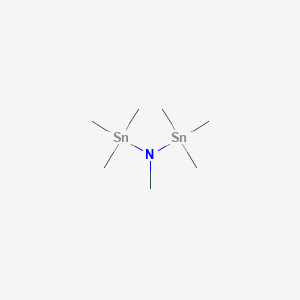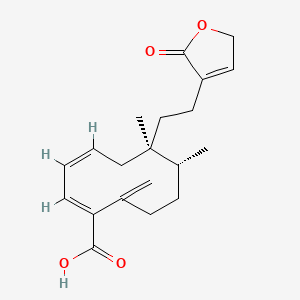![molecular formula C16H16Cl2S3 B14745977 1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) CAS No. 5409-97-2](/img/structure/B14745977.png)
1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) is an organic compound characterized by its unique structure, which includes multiple sulfide linkages and chlorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) typically involves the reaction of bis(2-bromoethyl) sulfide with thiolates. The thiolates are generated in situ from the corresponding thiols in an alcohol or aqueous alcohol solution. The reaction conditions often include the use of a reflux condenser, a thermometer, and a magnetic stir bar. The reaction is carried out in a solution of ethanol with potassium hydroxide as a base .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with enhanced equipment and optimized reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The sulfide linkages can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfide linkages.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with broken sulfide linkages.
Substitution: Products with substituted aromatic rings.
Scientific Research Applications
1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfide linkages and chlorinated aromatic rings allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]dibenzene: Similar structure but lacks the chlorinated aromatic rings.
Bis(2-bromoethyl) sulfide: Precursor in the synthesis of the target compound.
Sulfoxides and sulfones: Oxidized derivatives of the target compound.
Properties
CAS No. |
5409-97-2 |
|---|---|
Molecular Formula |
C16H16Cl2S3 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-chloro-4-[2-[2-(4-chlorophenyl)sulfanylethylsulfanyl]ethylsulfanyl]benzene |
InChI |
InChI=1S/C16H16Cl2S3/c17-13-1-5-15(6-2-13)20-11-9-19-10-12-21-16-7-3-14(18)4-8-16/h1-8H,9-12H2 |
InChI Key |
LXYWYXAFEJTXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCSCCSC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


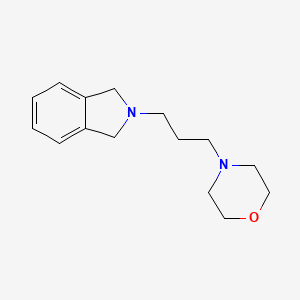
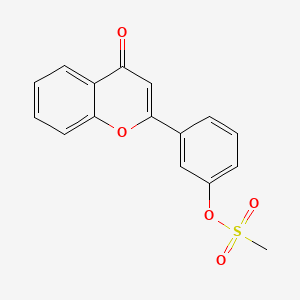
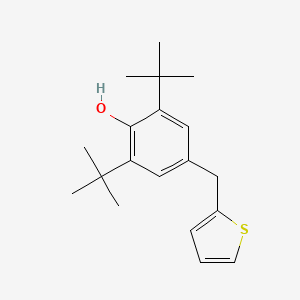
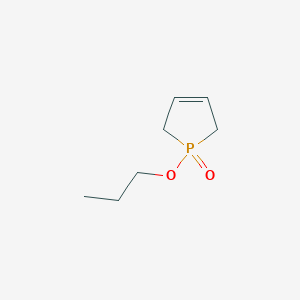
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
